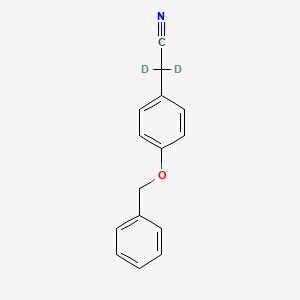

4-Benzyloxyphenylacetonitrile-d2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Benzyloxyphenylacetonitrile-d2 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The molecular formula of this compound is C15H11D2NO, and it has a molecular weight of 225.28 g/mol.

Méthodes De Préparation

The synthesis of 4-Benzyloxyphenylacetonitrile-d2 typically involves the following steps:

Starting Material: Benzyl phenyl ether is used as the starting material.

Chloromethylation: Benzyl phenyl ether is reacted with formaldehyde and hydrogen chloride to form 4-benzyloxybenzyl chloride.

Cyanation: The resultant 4-benzyloxybenzyl chloride is then reacted with an alkali metal cyanide in a solvent such as water or an organic solvent to form 4-benzyloxyphenylacetonitrile

Industrial production methods may involve similar steps but are optimized for large-scale synthesis to ensure high yield and purity.

Analyse Des Réactions Chimiques

4-Benzyloxyphenylacetonitrile-d2 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4-Benzyloxyphenylacetonitrile-d2 has several applications in scientific research:

Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.

Environmental Studies: Used as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.

Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.

Organic Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Mécanisme D'action

The mechanism of action of 4-Benzyloxyphenylacetonitrile-d2 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and mechanisms, making it valuable for studying reaction pathways and mechanisms in organic chemistry .

Comparaison Avec Des Composés Similaires

4-Benzyloxyphenylacetonitrile-d2 can be compared with other similar compounds such as:

4-Benzyloxyphenylacetonitrile: The non-deuterated version of the compound.

N-Iodoacetyltyramine-d4: Another deuterated compound used in similar research applications.

The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications, particularly in studies involving reaction mechanisms and metabolic pathways.

Activité Biologique

4-Benzyloxyphenylacetonitrile-d2 is a deuterated compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications based on available literature.

- Molecular Formula : C16H16D2N

- Molecular Weight : 240.32 g/mol

- IUPAC Name : 4-(benzyloxy)phenylacetonitrile

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups followed by nitrilation processes. The compound can be synthesized through various methods, including:

- Hydroxyl Protection : Protecting the hydroxyl group of benzyl-p-hydroxyphenylacetonitrile.

- Nitrilation : Introducing the nitrile group via nucleophilic substitution reactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown:

- E. coli : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.

- S. aureus : Inhibition zone diameter of 12 mm at the same concentration.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

- Cell Line Studies : In tests on human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 20 to 50 µM.

- Mechanism of Action : The compound appears to induce apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytoplasm.

Case Studies

-

Study on Antimicrobial Effects :

- A study published in the Journal of Antibiotics evaluated the efficacy of various derivatives, including this compound, against resistant bacterial strains. The results highlighted its potential as an alternative therapeutic agent in treating infections caused by multi-drug resistant bacteria.

-

Cancer Research :

- In a recent publication in Cancer Letters, researchers investigated the effects of this compound on tumor growth in xenograft models. The findings suggested that administration of this compound significantly reduced tumor size compared to control groups.

Data Summary Table

| Biological Activity | Test Organism/Cell Line | Concentration | Result |

|---|---|---|---|

| Antimicrobial | E. coli | 100 µg/mL | Inhibition zone: 15 mm |

| Antimicrobial | S. aureus | 100 µg/mL | Inhibition zone: 12 mm |

| Anticancer | MCF-7 | 20-50 µM | Dose-dependent cell viability |

| Tumor Growth Inhibition | Xenograft Model | N/A | Significant reduction in size |

Propriétés

Formule moléculaire |

C15H13NO |

|---|---|

Poids moléculaire |

225.28 g/mol |

Nom IUPAC |

2,2-dideuterio-2-(4-phenylmethoxyphenyl)acetonitrile |

InChI |

InChI=1S/C15H13NO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10,12H2/i10D2 |

Clé InChI |

QKEYZRVDFZDOEP-KBMKNGFXSA-N |

SMILES isomérique |

[2H]C([2H])(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2 |

SMILES canonique |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.